

Technical Support Center: HAE (His-Ala-Glu) Fragmentation Analysis

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Compound of Interest

Compound Name: His-Ala-Glu

Cat. No.: B612661

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Topic: Mass Spectrometry Fragmentation Pattern Analysis for Tripeptide **His-Ala-Glu** (HAE)

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Executive Summary

This guide addresses the specific mass spectrometry (MS/MS) behavior of the tripeptide Histidine-Alanine-Glutamic Acid (H-A-E-OH). Due to the presence of a basic N-terminal Histidine and an acidic C-terminal Glutamic acid, this peptide exhibits non-statistical fragmentation patterns governed by the Mobile Proton Model. Users frequently report "missing" y-ions or unexpected signal suppression; this guide explains the causality and provides self-validating troubleshooting protocols.

Theoretical Fragmentation Data

Before troubleshooting, verify your theoretical calculations. The presence of Histidine (basic) and Glutamic Acid (acidic) creates a zwitterionic potential that affects ionization efficiency.

Physicochemical Properties

- Sequence: His - Ala - Glu[1][2]
- Formula:
- Monoisotopic Neutral Mass: 355.1492 Da[3]

- Precursor Ion

: 356.1565 m/z

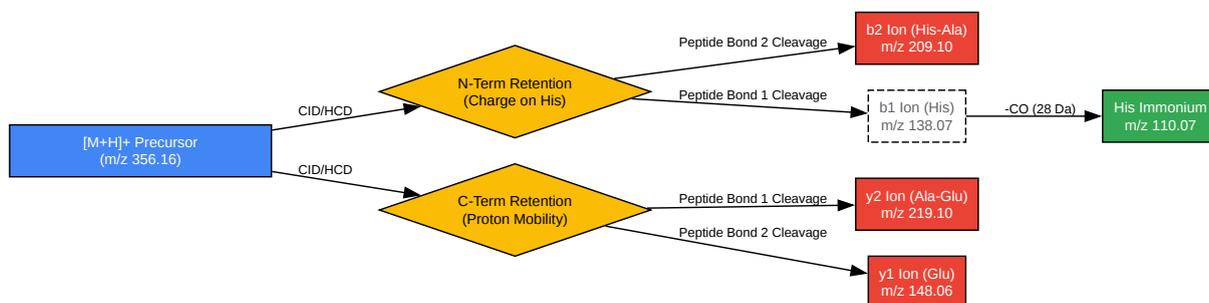
Fragment Ion Table (Monoisotopic)

Calculated using standard residue masses: His (137.0589), Ala (71.0371), Glu (129.0426).

Ion Type	Fragment Sequence	Theoretical m/z	Diagnostic Note
Precursor	HAE	356.1565	Parent Ion
b1	H	138.0667	Unstable (often seen as immonium 110.07)
b2	HA	209.1038	Dominant N-terminal fragment
y1	E	148.0610	Dominant C-terminal fragment
y2	AE	219.0981	Often suppressed due to His proton affinity
Immonium	His	110.0718	High intensity diagnostic marker
Immonium	Glu	102.0555	Secondary marker
Immonium	Ala	44.0500	Low mass cutoff region (often invisible)

Fragmentation Mechanism Visualization

The following diagram illustrates the primary cleavage sites and the resulting ion series. Note the competition between the basic Histidine side chain and the peptide backbone for the ionizing proton.



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Figure 1: Fragmentation pathway of **His-Ala-Glu**. Note the instability of b1 leading to strong immonium ion formation.

Troubleshooting & FAQs

Issue 1: "I see the precursor, but fragmentation efficiency is very low (Missing y-ions)."

Diagnosis: The "Histidine Effect" (Proton Sequestration). Histidine contains an imidazole ring with a pKa of ~6.0. In the gas phase, it has a high proton affinity. According to the Mobile Proton Model [1], fragmentation requires the proton to migrate from the basic side chain to the peptide backbone amide nitrogen.[4] If the proton is "stuck" on the Histidine (N-terminus), backbone cleavage is suppressed, leading to poor y-ion yield.

Protocol: Energy Ramping Optimization

- Standardize: Inject a control peptide (e.g., Angiotensin II) to verify instrument performance.
- Step-Ramp: Create a method that ramps Collision Energy (CE) or Normalized Collision Energy (NCE) in 2V increments.
 - Start: 20 NCE

- End: 45 NCE
- Analyze: Plot the intensity of the y1 (148.06) vs. b2 (209.10) ions.
- Select: Choose the CE where the y1/b2 ratio is balanced. You will likely need higher energy than predicted for a standard tripeptide to mobilize the proton from the Histidine.

Issue 2: "My observed mass is consistently 22 Da higher than theoretical."

Diagnosis: Sodium Adduct Formation

. Because Glutamic Acid (Glu) is acidic and Histidine (His) can chelate metals, this peptide is prone to salt adducts, especially if stored in glass or prepared with low-grade solvents.

Self-Validating Check:

- Calculate: Theoretical

m/z.

- Inspect: Check for a peak at 378.14.
- Action: If present, add 0.1% Formic Acid to your sample. The excess protons will displace the Sodium, pushing the signal back to the species (356.16).

Issue 3: "How do I distinguish HAE from isobaric contaminants?"

Diagnosis: Ambiguity in low-resolution instruments. Small peptides often share nominal masses with metabolic contaminants or solvent clusters.

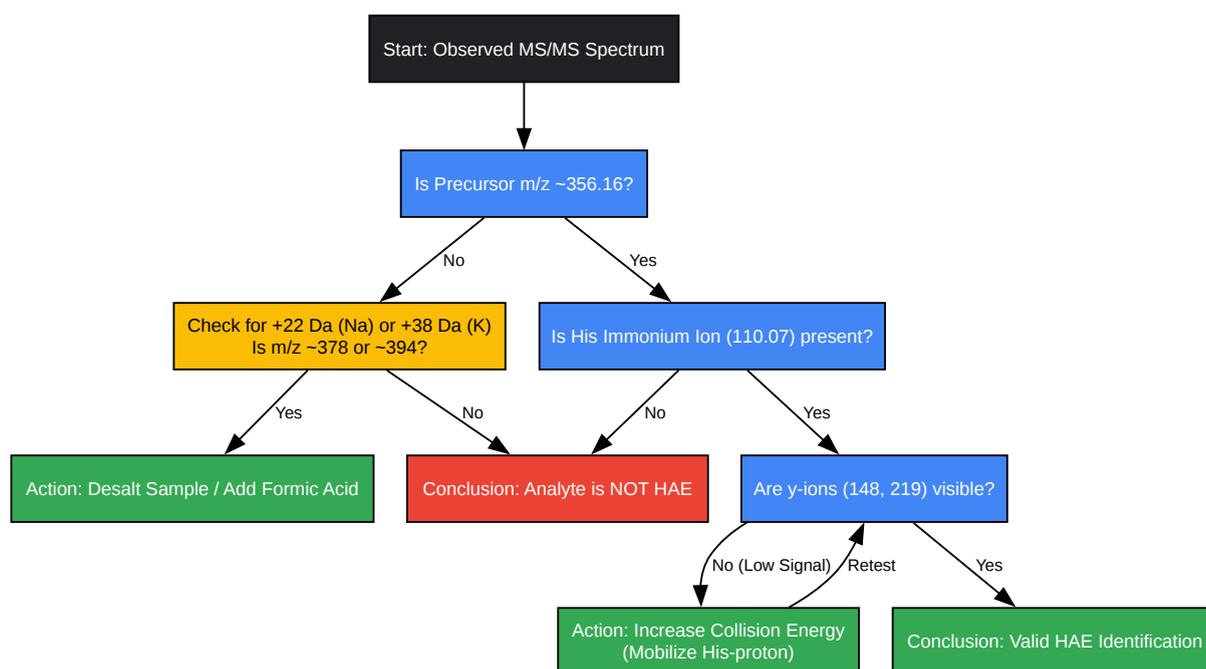
Protocol: The Immonium Ion Check In the MS/MS spectrum, look specifically for the Histidine Immonium Ion at 110.07 m/z.

- Mechanism: The b1 ion (His) is unstable and rapidly loses CO (28 Da) to form the immonium ion [2].

- Logic:
 - Presence of 110.07 + 148.06 (y1): Confirms HAE sequence.
 - Absence of 110.07: The precursor is likely not a Histidine-containing peptide, regardless of the parent mass match.

Advanced Troubleshooting Flowchart

Use this decision tree when experimental spectra deviate from theoretical expectations.



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Figure 2: Logical decision tree for validating HAE spectral identity.

References

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